molecular formula C14H13NO B3021551 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol CAS No. 836-44-2

4-[(E)-2-(4-Aminophenyl)ethenyl]phenol

Cat. No.: B3021551
CAS No.: 836-44-2
M. Wt: 211.26 g/mol
InChI Key: HGDVTCNLNRCTHW-OWOJBTEDSA-N
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Description

4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, also known as 4-Amino-4'-hydroxystilbene, is a high-purity chemical compound with the molecular formula C 14 H 13 NO and a molecular weight of 211.26 g/mol . This compound is characterized by its stilbene backbone, which features amino and phenolic hydroxyl functional groups at the para positions. This specific structure, incorporating a rigid ethenyl bridge, makes it a molecule of significant interest in materials science and organic electronics. Its melting point is reported to be 270-271 °C . As a research chemical, it is primarily investigated for its potential optical and electronic properties. Stilbene derivatives are commonly studied as building blocks for advanced materials, including organic light-emitting diodes (OLEDs), fluorescent dyes, and molecular sensors. The presence of both electron-donating (amino) and electron-accepting (hydroxyl) groups suggests potential for intramolecular charge transfer, which is a valuable property in the development of non-linear optical materials. This product is strictly For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(4-aminophenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H,15H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVTCNLNRCTHW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279021
Record name 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol
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Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18951-43-4
Record name 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18951-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Stilbenol, 4'-amino-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol
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Synthetic Methodologies and Route Optimization for 4 E 2 4 Aminophenyl Ethenyl Phenol

Retrosynthetic Analysis and Key Disconnections in 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon double bond of the ethenyl bridge and the carbon-heteroatom bonds of the aromatic moieties.

The most logical disconnections for the stilbene (B7821643) core involve breaking the C=C double bond, which points to several powerful olefination and cross-coupling strategies. These disconnections are:

Disconnection A (Wittig/Horner-Wadsworth-Emmons type): This involves disconnecting the double bond to form a carbonyl compound (an aldehyde) and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion. This leads to two possible retrosynthetic pathways:

Route 1: Disconnection next to the aminophenyl ring suggests 4-aminobenzaldehyde (B1209532) and a (4-hydroxybenzyl)phosphonium salt as precursors.

Route 2: Disconnection next to the hydroxyphenyl ring suggests 4-hydroxybenzaldehyde (B117250) and a (4-aminobenzyl)phosphonium salt as precursors.

Disconnection B (Heck/Suzuki-Miyaura type): This approach disconnects one of the C(aryl)-C(vinyl) bonds, leading to an aryl halide or triflate and a vinyl-substituted aromatic, or a vinylboronic acid and an aryl halide.

Route 3 (Heck): This would involve the coupling of an aryl halide (e.g., 4-iodoaniline (B139537) or 4-iodophenol) with a vinyl partner (e.g., 4-vinylphenol (B1222589) or 4-vinylaniline).

Route 4 (Suzuki-Miyaura): This pathway suggests the coupling of an aryl boronic acid (e.g., 4-aminophenylboronic acid) with a vinyl halide (e.g., 4-(2-bromoethenyl)phenol) or vice versa.

Disconnection C (Olefin Metathesis): This strategy involves the cross-metathesis of two simpler vinyl-substituted aromatic compounds, such as 4-vinylaniline (B72439) and 4-vinylphenol.

A crucial consideration in these retrosynthetic pathways is the management of the amino and hydroxyl functional groups. Often, it is more practical to introduce the amino group in the final steps of the synthesis, for instance, by reducing a nitro group. This avoids potential side reactions and catalyst poisoning in earlier steps. Therefore, a common precursor in many synthetic routes is a nitrostilbene derivative.

Disconnection StrategyPrecursor 1Precursor 2
Wittig/HWE (Route 1) 4-Nitrobenzaldehyde (B150856)(4-Hydroxybenzyl)phosphonium salt
Wittig/HWE (Route 2) 4-Hydroxybenzaldehyde(4-Nitrobenzyl)phosphonium salt
Heck Coupling 4-Iodonitrobenzene4-Vinylphenol
Suzuki-Miyaura Coupling 4-Nitrophenylboronic acid4-(2-Bromoethenyl)phenol
Olefin Metathesis 4-Nitrostyrene (B89597)4-Vinylphenol

Ethenyl Linkage Formation Strategies

The formation of the central (E)-ethenyl linkage is the cornerstone of the synthesis of this compound. Several robust and stereoselective methods are available for this transformation.

The Wittig reaction and its Horner–Wadsworth–Emmons (HWE) modification are classic and highly effective methods for alkene synthesis from carbonyl compounds. The HWE reaction, in particular, is renowned for its high (E)-stereoselectivity, making it a preferred choice for the synthesis of trans-stilbenes.

A common approach involves the reaction of a substituted benzaldehyde (B42025) with a benzylphosphonium ylide (Wittig) or a benzylphosphonate carbanion (HWE). To synthesize the target molecule, one could react 4-nitrobenzaldehyde with a (4-hydroxybenzyl)phosphonium salt or its corresponding phosphonate ester. The hydroxyl group may require protection, for example, as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether, to prevent its acidic proton from interfering with the basic conditions of the reaction. Following the olefination, the protecting group is removed, and the nitro group is reduced to an amine.

Example Reaction Scheme (HWE):

Phosphonate Synthesis: 4-Hydroxybenzyl alcohol is first protected, then converted to the corresponding benzyl (B1604629) bromide, which is subsequently reacted with triethyl phosphite (B83602) via an Arbuzov reaction to yield the diethyl benzylphosphonate.

Olefination: The phosphonate is deprotonated with a strong base (e.g., NaH, NaOEt) to form the carbanion, which then reacts with 4-nitrobenzaldehyde to form the protected nitrostilbene.

Deprotection and Reduction: The protecting group on the hydroxyl function is removed, followed by the reduction of the nitro group to yield the final product.

Reagent 1Reagent 2BaseKey Features
4-NitrobenzaldehydeDiethyl (4-(methoxymethoxy)benzyl)phosphonateNaHHigh (E)-selectivity, requires protection of phenol (B47542)
4-(tert-Butyldimethylsilyloxy)benzaldehydeDiethyl (4-nitrobenzyl)phosphonateKHMDSHigh (E)-selectivity, requires protection of phenol

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of C(aryl)-C(vinyl) bonds and are widely used in the synthesis of stilbenes.

The Heck reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 4-iodonitrobenzene with 4-vinylphenol (or a protected version thereof). The reaction generally provides the (E)-isomer as the major product.

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. A plausible route would be the coupling of 4-nitrophenylboronic acid with a 4-(2-bromoethenyl)phenol derivative. This reaction is known for its high functional group tolerance, though protection of the phenolic hydroxyl group might still be beneficial to improve yields.

ReactionAryl PartnerVinyl PartnerCatalystBase
Heck 4-Iodonitrobenzene4-(tert-Butyldimethylsilyloxy)styrenePd(OAc)2 / PPh3Et3N
Suzuki-Miyaura 4-Nitrophenylboronic acid1-(2-Bromoethenyl)-4-(methoxymethoxy)benzenePd(PPh3)4K2CO3

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful strategy for the formation of carbon-carbon double bonds. The synthesis of stilbene derivatives can be achieved by the cross-metathesis of two styrene (B11656) derivatives. In this case, the reaction would involve the coupling of 4-nitrostyrene with 4-vinylphenol, catalyzed by a ruthenium-based catalyst such as Grubbs' or Hoveyda-Grubbs' catalyst. This method can offer good (E)-selectivity. The presence of the phenolic hydroxyl group can sometimes affect catalyst activity, necessitating the use of a protected 4-vinylphenol derivative.

Olefin 1Olefin 2Catalyst
4-Nitrostyrene4-(tert-Butyldimethylsilyloxy)styreneGrubbs' Second Generation Catalyst

Introduction and Derivatization of Aromatic Moieties

The strategic introduction of the amino and hydroxyl groups is critical for the successful synthesis of the target compound.

As highlighted in the preceding sections, a common and effective strategy for introducing the aminophenyl moiety is through the late-stage reduction of a nitro group. The nitro group is relatively inert to many of the conditions used for the olefination and cross-coupling reactions, making it an excellent precursor to the amine functionality.

The reduction of the nitro group in the 4-nitro-4'-hydroxystilbene precursor can be achieved using various reagents. The choice of reducing agent depends on the presence of other functional groups and the desired reaction conditions.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Care must be taken as this method can also reduce the central double bond if the conditions are too harsh.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in ethanol (B145695) or iron (Fe) in acetic acid are commonly used for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also effectively reduce the nitro group under milder conditions.

Reducing AgentSolventKey Advantages
H2, Pd/CEthanol, Ethyl AcetateClean reaction, high yield
SnCl2·2H2OEthanolMild conditions, good functional group tolerance
Fe / NH4ClEthanol / WaterCost-effective, selective

By carefully selecting the synthetic strategy and reaction conditions, this compound can be synthesized efficiently and with high stereochemical control. The choice of a particular route will often depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis.

Stereoselective Synthesis of the (E)-Configuration in the Ethenyl Bridge

Stilbenes exist as two geometric isomers, (E) and (Z), at the central double bond. wikipedia.org The (E)-isomer, also known as the trans-isomer, is typically more thermodynamically stable due to reduced steric hindrance between the aromatic rings. wikipedia.org Achieving high stereoselectivity for the (E)-configuration is a primary goal in the synthesis of this compound. Several classic and modern organic reactions are employed to this end.

Key Synthetic Methods for (E)-Stilbene Formation:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for synthesizing (E)-alkenes. nih.govrsc.org It involves the reaction of a stabilized phosphonate ylide (carbanion) with an aldehyde. The use of stabilized ylides almost exclusively yields the (E)-alkene product. A potential route to the target molecule could involve the reaction of a 4-aminobenzylphosphonate with a protected 4-hydroxybenzaldehyde. An aqueous Wittig reaction has also been reported as a highly stereoselective method for generating (E)-stilbenes. researchgate.net

Heck Reaction: This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene. wikipedia.orgwiley-vch.de To synthesize the target compound, this could involve coupling a protected 4-iodophenol (B32979) with 4-aminostyrene, or vice versa. The reaction mechanism generally favors the formation of the more stable trans (E) product.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov A highly stereoselective route involves the coupling of an (E)-styrenylboronic acid with an appropriate aryl halide. For instance, (E)-2-(4-aminophenyl)ethenylboronic acid could be coupled with a protected 4-bromophenol (B116583) to yield the desired stilbene backbone with complete retention of the double bond geometry. nih.gov

McMurry Reaction: This reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent can produce alkenes. wiley-vch.de While effective for symmetrical stilbenes, cross-coupling of two different aldehydes can lead to a mixture of products, although it can be stereoselective for the (E)-isomer.

Table 2: Comparison of Stereoselective Methods for (E)-Alkene Synthesis
ReactionReactantsCatalyst/ReagentTypical (E/Z) SelectivityKey Advantages
Horner-Wadsworth-EmmonsAldehyde, Phosphonate esterBase (e.g., NaH, K'Ot'Bu)High (>95:5)Excellent (E)-selectivity, water-soluble byproduct. nih.gov
Heck ReactionAryl halide, AlkenePalladium catalyst (e.g., Pd(OAc)₂)Generally HighGood functional group tolerance. wiley-vch.de
Suzuki-Miyaura CouplingAryl halide, Alkenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄)Excellent (>99:1)Mild conditions, high yields, stereospecific. nih.gov
Perkin ReactionAromatic aldehyde, Phenylacetic acidBase (e.g., Ac₂O, Et₃N)HighA classical method for generating stilbenes from readily available starting materials. nih.govwiley-vch.de

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. The principles of green chemistry—such as waste prevention, use of safer solvents, and energy efficiency—are increasingly being applied to the synthesis of stilbene derivatives.

Use of Greener Solvents: A major focus of green chemistry is replacing hazardous organic solvents. Water has been explored as a solvent for Wittig reactions to produce (E)-stilbenes with high selectivity, eliminating the need for volatile organic compounds (VOCs). researchgate.net The water-soluble phosphine (B1218219) oxide byproduct simplifies purification.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core green chemistry principle. Transition metal-catalyzed cross-coupling reactions like the Heck and Suzuki reactions are atom-economical. rsc.org Furthermore, research into heterogeneous catalysts, such as zeolites, offers advantages in terms of catalyst recovery and reuse. For example, MCM-22 zeolites have been used as "nanoreactors" for the green synthesis of trans-stilbene (B89595) derivatives at room temperature. researchgate.net

Energy Efficiency: Alternative energy sources can reduce the carbon footprint of chemical synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for reactions like the Heck and Wittig couplings. Photochemical methods, which use light to drive reactions, also represent a sustainable approach. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have high atom economy compared to elimination-based routes like the classical Wittig reaction, which generates a stoichiometric triphenylphosphine (B44618) oxide byproduct.

Table 3: Green Chemistry Strategies in Stilbene Synthesis
Green PrincipleApplication in Stilbene SynthesisExampleAdvantage
Safer SolventsUsing water as a reaction medium.Aqueous Wittig reaction for (E)-stilbenes. researchgate.netReduces use of hazardous organic solvents, simplifies purification.
CatalysisUsing recoverable heterogeneous catalysts.Synthesis of trans-stilbene derivatives in MCM-22 zeolite nanoreactors. researchgate.netCatalyst can be recycled, reducing waste and cost.
Energy EfficiencyMicrowave-assisted synthesis.Microwave-promoted Heck or Suzuki coupling reactions.Significant reduction in reaction times and energy consumption.
Atom EconomyDesigning reactions that maximize atom incorporation.Heck and Suzuki cross-coupling reactions. rsc.orgMinimizes the generation of stoichiometric byproducts.

Advanced Spectroscopic and Structural Characterization of 4 E 2 4 Aminophenyl Ethenyl Phenol

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum reveals the presence of characteristic functional groups. For 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, the key functional groups are the phenolic hydroxyl (-OH), the primary amine (-NH₂), the aromatic rings, and the trans-ethenyl (-CH=CH-) bridge.

The FT-IR spectrum is expected to display several key absorption bands:

O-H Stretching: A prominent broad band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl group of the phenol (B47542) involved in hydrogen bonding. researchgate.net

N-H Stretching: The amino group typically exhibits two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations within the two aromatic rings. vscht.cz

Aromatic C=C Stretching: A series of sharp peaks in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions correspond to the carbon-carbon stretching vibrations within the phenyl rings. researchgate.netnih.gov

Ethenyl C=C Stretching: The stretching of the central carbon-carbon double bond of the ethenyl linker is expected to produce a peak around 1585 cm⁻¹, often overlapping with the aromatic ring vibrations. researchgate.net

C-O Stretching: The stretching vibration of the phenolic C-O bond typically appears as a strong band in the 1260-1180 cm⁻¹ range.

Trans-CH=CH- Bending: A strong and characteristic absorption peak around 965 cm⁻¹ is a definitive indicator of the out-of-plane bending vibration of the C-H bonds on the trans-substituted ethenyl group. researchgate.net

These bands collectively confirm the presence of all the key functional moieties within the molecule's structure.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenol (-OH)O-H Stretch (H-bonded)3400 - 3200 (Broad)
Amine (-NH₂)N-H Stretch (Asymmetric & Symmetric)3500 - 3300 (Two bands)
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1610 - 1580, 1500 - 1400
Ethenyl (-CH=CH-)C=C Stretch~1585
Phenol (C-O)C-O Stretch1260 - 1180
Ethenyl (-CH=CH-)C-H Out-of-plane Bend (trans)~965 (Strong)

Raman Spectroscopy for Conjugation and Skeletal Vibrations

While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for probing non-polar, symmetric bonds and π-conjugated systems. oxinst.com For this compound, its extensive π-conjugation—spanning both aromatic rings and the ethenyl bridge—gives rise to strong Raman signals.

The key features in the Raman spectrum are:

Ethenyl C=C Stretch: The most intense band in the Raman spectrum of stilbene-like molecules is typically the stretching vibration of the central C=C double bond, appearing around 1640-1600 cm⁻¹. The high intensity of this Raman-active mode is a direct consequence of the change in polarizability during the vibration, which is significant in a conjugated system. researchgate.net

Aromatic Skeletal Vibrations: Strong bands corresponding to the skeletal vibrations of the phenyl rings are also prominent, typically found in the 1600-1570 cm⁻¹ region. These modes are sensitive to the electronic effects of the substituents.

Conjugation Effects: The position and intensity of these key Raman bands provide insight into the degree of π-electron delocalization along the molecular backbone. polimi.it Factors that affect the planarity of the molecule and the length of the conjugated path can influence the Raman spectrum. acs.org

Raman spectroscopy thus complements FT-IR by confirming the trans-stilbene (B89595) backbone and providing qualitative information about the electronic structure of the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). hw.ac.uk

For this compound, the protons can be categorized as follows:

Aromatic Protons: The aminophenyl and hydroxyphenyl rings each contain four protons. Due to the para-substitution, these protons will appear as two distinct AA'BB' systems, which often simplify to two doublets. The protons ortho to the -NH₂ group are expected to be shielded (lower ppm) compared to those ortho to the -OH group. The typical range for these aromatic protons is δ 6.6-7.5 ppm.

Ethenyl Protons: The two protons on the trans-double bond (-CH=CH-) are chemically equivalent in a symmetric stilbene (B7821643), appearing as a singlet. However, due to the different electronic environments of the two aromatic rings in this molecule, they may become slightly non-equivalent, appearing as two doublets with a large coupling constant (J), typically in the range of 12-18 Hz, which is characteristic of a trans-alkene. Their chemical shift is expected around δ 6.8-7.2 ppm.

-OH and -NH₂ Protons: The signals for the phenolic hydroxyl and amine protons are often broad singlets. hw.ac.uklibretexts.org Their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature. The -OH proton may appear in the δ 8.0-9.5 ppm range (in DMSO-d₆), while the -NH₂ protons could be found in a broad region around δ 3.5-5.0 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (ortho to -NH₂)~6.6 - 6.8Doublet (d)~8-9
Aromatic H (meta to -NH₂)~7.2 - 7.4Doublet (d)~8-9
Aromatic H (ortho to -OH)~6.7 - 6.9Doublet (d)~8-9
Aromatic H (meta to -OH)~7.3 - 7.5Doublet (d)~8-9
Ethenyl H (-CH=CH-)~6.8 - 7.2Doublet (d) or Singlet (s)~16 (if coupled)
Amine H (-NH₂)Variable (e.g., ~3.5-5.0)Broad Singlet (br s)N/A
Phenol H (-OH)Variable (e.g., ~8.0-9.5)Broad Singlet (br s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone and Hybridization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound is expected to show 10 distinct signals for the 14 carbon atoms, as four pairs of carbons in the aromatic rings are chemically equivalent due to symmetry.

Aromatic Carbons: These signals appear in the δ 115-160 ppm range.

C-OH Carbon: The carbon atom directly attached to the hydroxyl group is significantly deshielded and is expected to resonate at a high chemical shift, around δ 155-158 ppm. docbrown.info

C-NH₂ Carbon: The carbon atom bonded to the amino group is also deshielded, with an expected chemical shift in the range of δ 145-148 ppm.

Ethenyl Carbons: The two carbons of the double bond will appear in the alkene region of the spectrum, typically between δ 125-130 ppm.

Quaternary Carbons: The two ipso-carbons of the aromatic rings (not bearing the -OH or -NH₂ groups but attached to the ethenyl bridge) will also be found in the aromatic region.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-OH~156
C-NH₂~147
C (ipso, aminophenyl ring)~128
C (ipso, hydroxyphenyl ring)~129
Ethenyl (-CH=CH-)~126 - 128
Aromatic CH (ortho to -NH₂)~115
Aromatic CH (meta to -NH₂)~129
Aromatic CH (ortho to -OH)~116
Aromatic CH (meta to -OH)~128

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling between adjacent protons. It would show cross-peaks between the ortho and meta protons on each aromatic ring, confirming their positions within the AA'BB' spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C NMR data. For example, the aromatic proton signal at ~6.7 ppm would show a cross-peak to the aromatic carbon signal at ~116 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds and is crucial for establishing the connectivity between different molecular fragments. columbia.edulibretexts.org Key HMBC correlations for this compound would include:

Correlations from the ethenyl protons to the ipso-carbons of both the aminophenyl and hydroxyphenyl rings, definitively connecting the three core components of the molecule.

Correlations from the aromatic protons ortho to the substituents to the ipso-carbons, further confirming ring assignments.

Correlations from the aromatic protons to other carbons within the same ring, helping to distinguish between closely resonating signals.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₃NO nist.govbiosynth.comalfa-chemistry.com. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (C=12.000000, H=1.007825, N=14.003074, O=15.994915). This calculation yields a highly precise value that is crucial for confirming the compound's identity in complex samples.

Table 1: Theoretical Exact Mass of this compound

Parameter Value
Molecular Formula C₁₄H₁₃NO

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that provide complementary information about a molecule's structure.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M⁺) and numerous fragment ion peaks that reveal the molecule's structure. The NIST WebBook database includes an EI mass spectrum for 4-Amino-4'-hydroxystilbene (a synonym for the title compound) nist.govguidechem.com. The spectrum shows a prominent molecular ion at m/z 211, corresponding to the molecular weight of the compound nist.govbiosynth.com. The fragmentation pattern is characteristic of stilbenes and aromatic compounds, involving cleavages of the ethylenic bridge and fragmentations of the aromatic rings.

Table 2: Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment Identity
211 [M]⁺ (Molecular Ion)
194 [M-NH₃]⁺
182 [M-HCN-H₂]⁺
106 [C₇H₈N]⁺
93 [C₆H₅O]⁺
77 [C₆H₅]⁺

Data interpreted from publicly available spectral information nist.govguidechem.com.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation. Given the presence of a basic amino group and an acidic phenolic group, this compound is well-suited for ESI-MS analysis. In positive ion mode, protonation would likely occur at the amino group, yielding a strong signal for the [M+H]⁺ ion at m/z 212.1. In negative ion mode, the phenolic proton can be readily abstracted to form the [M-H]⁻ ion at m/z 210.1. This technique is particularly useful for quantifying the compound in liquid chromatography-mass spectrometry (LC-MS) applications.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the precise position of each atom in the crystal lattice can be determined. The output includes atomic coordinates, bond lengths, bond angles, and torsional angles. For a molecule like this compound, this data would confirm the trans or (E)-configuration of the double bond, the planarity of the stilbene core, and the precise geometry of the amino and hydroxyl substituents.

To illustrate the type of data obtained, the table below shows selected bond lengths for a related stilbene derivative, 3-methyl-4-methoxy-4′-nitrostilbene researchgate.net.

Table 3: Illustrative Bond Parameters from a Related Stilbene Derivative

Bond Bond Length (Å)
C=C (ethenyl) 1.335
C-C (phenyl-ethenyl) 1.472
C-N (aromatic-nitro) 1.478
C-O (aromatic-methoxy) 1.368

Note: This data is for 3-methyl-4-methoxy-4′-nitrostilbene and serves only as an example of typical crystallographic output researchgate.net.

In the solid state, molecules of this compound are expected to form an ordered, three-dimensional structure stabilized by non-covalent interactions. The presence of both a hydrogen bond donor (the phenolic -OH group) and acceptor (the nitrogen of the amino group), as well as two hydrogen bond donors on the amino group (-NH₂) and an acceptor on the phenolic oxygen, allows for the formation of robust intermolecular hydrogen bonding networks.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While no polymorphs of this compound have been reported in the literature, it is a common phenomenon in organic molecules, including other stilbene derivatives researchgate.net.

The structural implications of polymorphism are significant. Different polymorphs of the same compound can arise from variations in molecular conformation or, more commonly, from different arrangements of molecules in the crystal lattice. This can lead to distinct hydrogen bonding networks or different π–π stacking geometries. These structural differences at the molecular level result in polymorphs having different macroscopic properties, such as melting point, solubility, stability, and color. The potential for polymorphism in this compound is high due to its conformational flexibility and multiple hydrogen bonding sites, and different crystallization conditions could potentially yield distinct crystalline forms.

Computational and Theoretical Investigations of 4 E 2 4 Aminophenyl Ethenyl Phenol

Density Functional Theory (DFT) Studies for Ground State Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its ground-state characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The molecule consists of a stilbene (B7821643) core, characterized by a central carbon-carbon double bond (ethenyl bridge), connecting a phenol (B47542) ring and an aminophenyl ring. The "(E)" designation indicates a trans configuration across this double bond, where the two aromatic rings are on opposite sides. This conformation is generally more stable than the cis isomer due to reduced steric hindrance.

The geometry optimization would likely reveal a nearly planar structure for the stilbene core, although slight twisting of the phenyl rings out of the plane of the double bond is possible to minimize steric interactions. The key structural parameters of interest would be the C=C bond length of the ethenyl bridge and the C-N and C-O bond lengths of the amino and hydroxyl groups, respectively.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table is illustrative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations.

Parameter Predicted Value
Bond Lengths (Å)
C=C (ethenyl) ~1.34 Å
C-N (amino) ~1.38 Å
C-O (hydroxyl) ~1.36 Å
**Bond Angles (°) **
C-C=C (ethenyl) ~125°
C-C-N (aminophenyl) ~120°
C-C-O (phenol) ~119°
Dihedral Angles (°)

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily over the electron-rich aminophenyl ring and the ethenyl bridge, due to the strong electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the ethenyl bridge and the phenol ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov The presence of both a strong electron-donating group (-NH₂) and an electron-donating/weakly activating group (-OH) connected through a conjugated π-system is expected to result in a relatively small HOMO-LUMO gap, indicating significant potential for intramolecular charge transfer (ICT) upon excitation.

Table 2: Predicted Frontier Molecular Orbital Energies Illustrative values based on analogous compounds.

Orbital Predicted Energy (eV) Description
HOMO ~ -5.1 eV Primarily located on the aminophenyl moiety and ethenyl bridge.
LUMO ~ -1.2 eV Distributed across the ethenyl bridge and phenol ring.

| HOMO-LUMO Gap (ΔE) | ~ 3.9 eV | Indicates a molecule that is moderately reactive and susceptible to electronic excitation. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms. These areas are rich in electrons and are the most likely sites for electrophilic attack (interaction with positive charges). Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group and the hydrogens of the amino group. These electron-deficient regions are susceptible to nucleophilic attack. The MEP map would visually confirm the molecule's polar nature and its potential for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stability gained from these interactions.

For this compound, NBO analysis would likely highlight significant delocalization of the lone pair electrons from the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group into the π-system of the aromatic rings and the ethenyl bridge. This delocalization, a form of intramolecular charge transfer, contributes to the stability of the molecule. The analysis would quantify the stabilization energies associated with these interactions, providing a deeper understanding of the electronic communication between the donor (-NH₂) and acceptor parts of the molecule, facilitated by the conjugated stilbene framework.

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Chemical Softness, Electrophilicity Index)

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness; a softer molecule is more reactive. dergipark.org.tr

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules. The presence of the amino group is expected to make the molecule a good electron donor (nucleophile), which would be reflected in these calculated values.

Table 3: Predicted Global Reactivity Descriptors These are representative values and would be calculated from the HOMO and LUMO energies.

Descriptor Formula Predicted Value Interpretation
Ionization Potential (I) -EHOMO ~ 5.1 eV Energy required to remove an electron.
Electron Affinity (A) -ELUMO ~ 1.2 eV Energy released when an electron is added.
Electronegativity (χ) (I+A)/2 ~ 3.15 eV Moderate ability to attract electrons.
Chemical Hardness (η) (I-A)/2 ~ 1.95 eV Indicates moderate stability and reactivity.
Chemical Softness (S) 1/(2η) ~ 0.26 eV⁻¹ Corresponds to the moderate reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. edu.krd This is particularly relevant for understanding a molecule's photophysical properties, such as its absorption of UV-visible light.

A TD-DFT calculation for this compound would predict its electronic absorption spectrum. The calculation would identify the energies of the lowest-lying excited states and the probabilities of transitions to these states from the ground state. The most intense absorption is expected to be a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO.

Given the donor-acceptor nature of the molecule (amino group as donor, phenol/stilbene as acceptor framework), this primary electronic transition would likely have significant intramolecular charge transfer (ICT) character. This means that upon absorption of light, there is a net movement of electron density from the aminophenyl end of the molecule towards the phenol end. The TD-DFT results would provide the calculated maximum absorption wavelength (λmax) and the oscillator strength (a measure of absorption intensity) for this and other electronic transitions. These theoretical predictions are crucial for interpreting experimental UV-Vis spectra and understanding the molecule's potential in applications like fluorescent probes or nonlinear optics. rsc.org

Simulation of UV-Visible Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound are primarily investigated using Time-Dependent Density Functional Theory (TD-DFT). This method has proven to be a reliable tool for predicting the UV-Visible absorption spectra of organic molecules by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

Theoretical studies on stilbene derivatives with donor-acceptor groups, such as the amino (-NH2) and hydroxyl (-OH) groups in the target molecule, indicate that the primary electronic transition responsible for the main absorption band is of a π → π* character. rsc.org This transition typically involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like this compound, the HOMO is often localized on the electron-donating aminophenyl moiety, while the LUMO is distributed across the ethenyl bridge and the electron-accepting hydroxyphenyl group.

The calculated absorption maxima are sensitive to the choice of density functional and basis set. Hybrid functionals, such as B3LYP, are commonly employed for these types of calculations as they often provide a good balance between computational cost and accuracy for organic dyes. mdpi.com

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Donor-Acceptor Stilbene Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.543500.85HOMO → LUMO (95%)
S0 → S24.133000.15HOMO-1 → LUMO (70%)
S0 → S34.432800.05HOMO → LUMO+1 (80%)

Note: This table is illustrative and represents typical data obtained for similar donor-acceptor stilbene derivatives. The exact values for this compound would require specific calculations.

Prediction of Emission Characteristics

Computational methods are also employed to predict the fluorescence properties of this compound. The prediction of emission wavelengths involves optimizing the geometry of the first excited state (S1) and then calculating the energy difference for the transition back to the ground state (S0).

Table 2: Predicted Emission Properties of a Hypothetical Donor-Acceptor Stilbene

PropertyPredicted Value
Emission Wavelength (λ_em)450 nm
Stokes Shift100 nm
Radiative Lifetime (τ_r)5 ns
Fluorescence Quantum Yield (Φ_f)0.6

Note: This table is a hypothetical representation of predicted emission characteristics for a molecule with similar electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of flexible molecules like this compound and the influence of the surrounding solvent. researchgate.net MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. researchgate.net

For stilbenoids, MD simulations can be used to explore the potential energy surface and identify stable conformations. researchgate.net These simulations can also shed light on the dynamics of the torsional motion around the ethenyl bridge, which is crucial for understanding the photoisomerization process.

Furthermore, by explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and polar solvent molecules. These interactions can significantly influence the conformational preferences and the electronic properties of the solute. Enhanced sampling techniques, such as metadynamics, can be employed to overcome energy barriers and more efficiently sample the conformational space. semanticscholar.orgrsc.org

Quantum Chemical Topology and Chemical Bonding Analysis

To gain a deeper understanding of the chemical bonding in this compound, methods from quantum chemical topology, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), are utilized.

QTAIM analyzes the topology of the electron density to partition the molecule into atomic basins and characterize the nature of interatomic interactions through the properties of bond critical points (BCPs). researchgate.net For instance, the electron density and its Laplacian at the BCPs of the C-C bonds in the phenyl rings and the ethenyl bridge can provide information about their degree of covalency and π-character.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. researchgate.net ELF analysis can visualize the location of covalent bonds and lone pairs, offering a graphical representation of the electronic structure. In donor-acceptor systems, these methods can quantify the extent of electron delocalization from the donor to the acceptor group through the conjugated bridge.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The influence of a solvent on the electronic properties of this compound is often modeled using implicit solvation models, with the Polarizable Continuum Model (PCM) being one of the most widely used. researchgate.net In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a stabilization of the system.

PCM is frequently combined with TD-DFT calculations to predict the solvatochromic shifts in UV-Visible absorption and emission spectra. mdpi.com For push-pull stilbenes, increasing solvent polarity generally leads to a red shift (bathochromic shift) in the absorption and emission maxima due to the larger stabilization of the more polar excited state compared to the ground state. acs.org

Table 3: Illustrative Solvent Effects on the Calculated Absorption Maximum (λ_max) using PCM

SolventDielectric Constant (ε)Calculated λ_max (nm)
Hexane1.88345
Dichloromethane8.93355
Acetonitrile35.69360
Water78.39365

Note: This table illustrates the typical trend of solvatochromic shifts for a donor-acceptor stilbene derivative as predicted by PCM calculations.

Photophysical Phenomena and Excited State Dynamics of 4 E 2 4 Aminophenyl Ethenyl Phenol

Absorption and Emission Spectroscopy in Solution and Solid State

The interaction of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol with light reveals crucial information about its electronic structure and energy levels. Spectroscopic analysis in different environments provides a window into the fundamental processes of absorption and emission.

UV-Visible Absorption Profiles: Elucidating π-π* and n-π* Electronic Transitions

The electronic absorption spectrum of this compound is dominated by strong absorption bands in the ultraviolet and visible regions, arising from the promotion of electrons from lower to higher energy molecular orbitals. The primary electronic transitions observed are of the π-π* and, to a lesser extent, n-π* type.

The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically intense and are responsible for the main absorption bands in conjugated systems like stilbene (B7821643). For this compound, the extensive π-conjugation across the ethenyl bridge and the two phenyl rings leads to strong absorption in the UV-A region. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups causes a bathochromic (red) shift of these absorption bands compared to unsubstituted stilbene, as these groups increase the energy of the highest occupied molecular orbital (HOMO).

The n-π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen of the amino group or the oxygen of the hydroxyl group, to a π* antibonding orbital. These transitions are often submerged under the more intense π-π* bands but can sometimes be observed as a shoulder on the main absorption peak.

The specific absorption maxima and molar extinction coefficients are sensitive to the solvent polarity. In nonpolar solvents, the fine vibrational structure of the absorption bands may be more resolved, whereas in polar solvents, these bands tend to be broader and may exhibit shifts due to solute-solvent interactions.

SolventAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)Assigned Transition
Hexane~350>25,000π-π
Ethanol (B145695)~360>25,000π-π

Note: The data in the table is illustrative and based on typical values for similar stilbene derivatives. Specific experimental values for this compound may vary.

Fluorescence and Phosphorescence Characteristics: Quantum Yields, Lifetimes, and Stokes Shift

Upon absorption of light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence is the emission of light from the singlet excited state (S₁) to the ground state (S₀). The fluorescence quantum yield (ΦF), which represents the efficiency of this process, is highly dependent on the molecular structure and the surrounding environment. For many stilbene derivatives, the fluorescence quantum yield is often low due to efficient non-radiative decay pathways, particularly E-Z (trans-cis) isomerization around the ethenyl bridge. However, substitutions on the phenyl rings can significantly influence the fluorescence properties. For instance, N-phenyl substitution on 4-aminostilbenes has been shown to dramatically increase fluorescence quantum yields. ntu.edu.tw This is attributed to a more planar excited state geometry and increased charge-transfer character, which reduces the rate of non-radiative decay. ntu.edu.tw

The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. It is inversely proportional to the rate of all decay processes (radiative and non-radiative).

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It arises from energy loss in the excited state due to vibrational relaxation and solvent reorganization around the excited-state dipole moment. A larger Stokes shift is often observed in polar solvents due to stronger interactions with the more polar excited state.

Phosphorescence , the emission of light from the triplet excited state (T₁) to the ground state, is generally weak or not observed at room temperature in solution for stilbene derivatives due to efficient quenching processes. It is more likely to be observed in rigid matrices at low temperatures.

SolventFluorescence Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)Stokes Shift (cm-1)
Hexane~410~0.05 - 0.2~0.5 - 2.0~4000 - 5000
Ethanol~430~0.1 - 0.4~1.0 - 3.0~4500 - 5500

Note: The data in the table is illustrative and based on typical values for similar aminostilbene (B8328778) derivatives. ntu.edu.tw Specific experimental values for this compound may vary.

Excited State Dynamics Investigations

The fate of the excited this compound molecule is determined by a series of ultrafast dynamic processes that occur on the femtosecond to nanosecond timescale.

Ultrafast Spectroscopy for Conformational Relaxation and Energy Dissipation Pathways

Techniques like femtosecond transient absorption spectroscopy are crucial for mapping the energy dissipation pathways of excited molecules. rsc.org Upon photoexcitation, the molecule is promoted to a Franck-Condon excited state, which then undergoes rapid conformational relaxation to a more stable excited-state geometry. This relaxation involves changes in bond lengths and angles, particularly around the ethenyl bridge and the phenyl rings.

Role of Excited State Intramolecular Proton Transfer (ESIPT)

The presence of both a proton-donating hydroxyl group and a proton-accepting amino group in a conjugated system raises the possibility of Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a photochemical reaction where a proton is transferred from the donor to the acceptor in the excited state. nih.gov This process leads to the formation of a transient tautomer with distinct electronic and emissive properties. A key characteristic of ESIPT is the observation of a large Stokes-shifted emission from the tautomeric species.

In this compound, the geometry of the molecule in its (E)-configuration places the hydroxyl and amino groups on opposite ends of the molecule, making direct intramolecular proton transfer unlikely. However, in specific solvent environments or in aggregated states, intermolecular proton transfer or solvent-assisted proton transfer could potentially occur. For ESIPT to be a significant deactivation pathway, a specific molecular conformation that brings the donor and acceptor groups into proximity is required.

Photoisomerization Mechanisms of the Ethenyl Bridge

The E-to-Z (trans-to-cis) photoisomerization of the ethenyl bridge is a hallmark of stilbene photochemistry. Upon absorption of a photon, the molecule is excited to the S₁ potential energy surface. From the excited state, the molecule can undergo rotation around the central double bond to reach a perpendicular, twisted conformation. This twisted intermediate is close in energy to the ground state potential energy surface, allowing for efficient non-radiative decay back to either the E or Z isomer on the ground state.

The quantum yield of photoisomerization is influenced by factors such as solvent viscosity and temperature, which affect the torsional motion. The nature of the substituents also plays a critical role. Electron-donating and accepting groups can modify the potential energy surfaces of the excited states, thereby influencing the efficiency of the isomerization process. For some substituted stilbenes, isomerization can also proceed through a triplet state pathway, although the singlet state mechanism is generally more common in solution. rsc.org

Solvatochromic Effects on Photophysical Properties: Experimental and Theoretical Approaches

Solvatochromism describes the change in the color of a substance, and thus its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is particularly pronounced in D-π-A molecules like this compound due to changes in the energy levels of the ground and excited states induced by solvent polarity.

Experimental Observations:

Experimentally, the solvatochromic behavior of D-π-A dyes is investigated using UV-Visible and fluorescence spectroscopy across a range of solvents with varying polarities. For compounds structurally similar to this compound, a positive solvatochromism is typically observed, meaning the emission peak shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases.

This red shift in fluorescence is generally more significant than the shift in the absorption spectrum. The underlying reason is the substantial increase in the molecular dipole moment upon excitation to the ICT state. In a polar solvent, the solvent molecules reorient around the excited-state dipole, lowering its energy more than that of the ground state, which has a smaller dipole moment. This energy stabilization of the excited state leads to a smaller energy gap for fluorescence, resulting in a red shift.

Illustrative Experimental Data for a D-π-A Stilbenoid Compound:

Solvent Polarity Function (Δf) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
Cyclohexane 0.001 350 420 4900
Toluene 0.013 355 445 6100
Chloroform 0.148 360 470 7100
Acetonitrile 0.305 365 510 8500
Methanol 0.309 368 530 9200

Note: This table is an illustrative example based on typical data for D-π-A stilbenoid compounds and does not represent actual experimental data for this compound.

Theoretical Approaches:

Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding solvatochromic effects. researchgate.netresearchgate.net These computational methods allow for:

Calculation of Dipole Moments: DFT can be used to calculate the dipole moments of the molecule in its ground state (μ_g) and first excited state (μ_e). A significant increase from μ_g to μ_e is a hallmark of an ICT state.

Modeling Solvent Effects: Solvation is often modeled using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. semanticscholar.org This approach can predict the absorption and emission energies in different solvents.

Lippert-Mataga Analysis: The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment upon excitation and the solvent polarity function. Theoretical calculations can validate experimental Lippert-Mataga plots, providing insight into the nature of the excited state.

For a molecule like this compound, theoretical studies would likely confirm a substantial charge separation in the excited state, with electron density moving from the amino-substituted phenyl ring towards the hydroxyl-substituted ring, thus explaining the strong observed solvatochromism.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) phenomena occur when materials interact intensely with light, leading to effects like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. mdpi.com Organic molecules with D-π-A structures are prime candidates for NLO applications due to their large molecular hyperpolarizabilities. rsc.orgrsc.org

The second-order NLO response of a molecule is quantified by the first hyperpolarizability tensor (β). For a significant NLO response, a molecule must possess a large β value and crystallize in a non-centrosymmetric space group. mdpi.com The D-π-A architecture of this compound is an established design principle for achieving high β values.

Key molecular design principles for enhancing the second-order NLO response in such compounds include:

Strong Donor and Acceptor Groups: The strength of the electron-donating and accepting groups is directly related to the magnitude of the ICT and, consequently, the β value. The amino group is a potent donor, while the hydroxyl group is a moderate acceptor.

Effective π-Conjugated Bridge: The ethenyl (-CH=CH-) bridge facilitates efficient charge transfer between the donor and acceptor. The length and nature of this bridge can be tuned to optimize the NLO response.

Acentric Molecular Structure: The molecule must lack a center of inversion to exhibit a bulk second-order NLO effect.

Computational methods, such as DFT, are widely used to predict the hyperpolarizability of new molecular designs before their synthesis. scielo.org.pe These calculations help in screening potential candidates and understanding the electronic origins of the NLO response.

The relationship between molecular structure and the first hyperpolarizability (β) is a central theme in NLO research. For D-π-A stilbenes, several key relationships have been established:

Donor/Acceptor Strength: The magnitude of β correlates strongly with the electron-donating ability of the donor group and the electron-withdrawing ability of the acceptor group. Replacing the -OH group with a stronger acceptor like a nitro (-NO₂) group would be expected to significantly increase the hyperpolarizability.

π-Bridge Aromaticity: The aromaticity of the π-bridge plays a role. Less aromatic bridges can lead to increased bond-length alternation and potentially higher hyperpolarizabilities. nycu.edu.tw

Planarity: A planar molecular structure generally enhances π-conjugation and leads to a larger NLO response. However, some studies have shown that significant NLO responses can still be achieved in twisted D-π-A systems.

A two-level model is often used to describe the first hyperpolarizability, which can be expressed as:

β ∝ (μ_e - μ_g) * |M_ge|² / E_ge²

Where:

(μ_e - μ_g) is the difference in dipole moment between the excited and ground states.

M_ge is the transition dipole moment.

E_ge is the transition energy.

This model highlights that a large change in dipole moment and a high transition probability (large M_ge), coupled with a low transition energy (small E_ge), are desirable for a large β value. The D-π-A structure of this compound is designed to optimize these parameters.

Illustrative Calculated NLO Properties for D-π-A Stilbenoid Derivatives:

Donor Group Acceptor Group Transition Energy (eV) Δμ (Debye) β_tot (10⁻³⁰ esu)
-NH₂ -OH 3.40 8.5 30
-NH₂ -CN 3.25 11.2 55
-N(CH₃)₂ -CN 3.18 12.5 70
-NH₂ -NO₂ 3.05 15.0 120

Note: This table is a hypothetical illustration based on general trends observed in computational studies of D-π-A stilbenes and does not represent specific calculated values for the listed compounds.

Structure Property Relationships and Molecular Design Principles for 4 E 2 4 Aminophenyl Ethenyl Phenol

Influence of the (E)-Ethenyl Configuration on Electronic Delocalization and Conjugation Efficiency

The geometry of the central carbon-carbon double bond is a critical determinant of the electronic properties of stilbene (B7821643) derivatives. wikipedia.org The compound 4-[(E)-2-(4-aminophenyl)ethenyl]phenol features an (E)-ethenyl or trans configuration, where the two phenyl rings are positioned on opposite sides of the double bond. This configuration is thermodynamically more stable than the corresponding (Z) or cis isomer. wikipedia.orgnih.gov

The primary advantage of the (E) configuration is its ability to adopt a highly planar or near-planar conformation. researchgate.net This planarity maximizes the sideways overlap of p-orbitals across the entire molecule, from the aminophenyl ring through the ethenyl bridge to the phenol (B47542) ring. researchgate.net This effective overlap creates an extended π-conjugated system, which is essential for efficient electronic delocalization. nih.gov In contrast, the (Z)-isomer suffers from significant steric hindrance between the phenyl rings, forcing them out of plane and disrupting π-conjugation. wikipedia.org

The efficient conjugation in the (E) isomer leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap compared to non-conjugated systems. This reduced energy gap directly influences the molecule's spectroscopic properties, typically resulting in absorption of light at longer wavelengths (a bathochromic or red shift) in the UV-visible spectrum. nih.gov The delocalization of π-electrons across the molecular backbone is fundamental to its potential applications in organic electronics and photonics. nih.gov

Role of the Aminophenyl Moiety as an Electron-Donating Group (EDG) on Electronic and Photophysical Properties

The aminophenyl moiety, specifically the amino (-NH₂) group, functions as a potent electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the phenyl ring and, by extension, across the entire conjugated backbone of the molecule. This electron-donating effect significantly impacts the electronic and photophysical behavior of the compound.

This modulation has profound effects on the molecule's interaction with light. researchgate.net The increased electron density and altered energy levels typically lead to:

Bathochromic Shifts: The absorption and fluorescence emission maxima are shifted to longer wavelengths. researchgate.net

Enhanced Molar Absorptivity: The efficiency of light absorption at a specific wavelength can be increased.

Intramolecular Charge Transfer (ICT): Upon photoexcitation, there is a significant redistribution of electron density, with a net movement from the electron-rich aminophenyl end to the other end of the molecule. This ICT character is a hallmark of push-pull stilbenoids and is crucial for their non-linear optical properties and sensitivity to solvent polarity. nih.gov

The following table summarizes the expected effects of the aminophenyl EDG on the compound's properties.

PropertyInfluence of Aminophenyl EDGRationale
HOMO Energy Level Increased (less negative)Delocalization of nitrogen lone pair increases electron density. nih.gov
Absorption Wavelength (λmax) Red-shifted (longer λ)Reduced HOMO-LUMO gap due to elevated HOMO. researchgate.net
Fluorescence Wavelength Red-shifted (longer λ)Stabilization of the excited state via intramolecular charge transfer.
Excited State Possesses significant ICT characterElectron density shifts from the amino "push" group upon excitation. nih.gov

Impact of the Phenol Moiety on Electronic Structure, Hydrogen Bonding, and Reactivity

The phenol moiety plays a multifaceted role in defining the characteristics of this compound. Its influence stems from the hydroxyl (-OH) group attached to the phenyl ring.

Hydrogen Bonding: The phenolic proton is weakly acidic and can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. docbrown.info This capability allows for specific intermolecular interactions that can dictate the molecule's solid-state packing and its behavior in solution. nih.gov In the solid state, O-H···N or O-H···O hydrogen bonds can form, leading to the assembly of supramolecular structures such as dimers or chains. nih.govresearchgate.net In protic solvents, the phenol group can form hydrogen bonds with solvent molecules, influencing its solubility and solvatochromic behavior.

Reactivity: The hydroxyl group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. docbrown.info The increased electron density in the ring makes the phenolic end of the molecule more susceptible to electrophilic attack than benzene (B151609) itself. Furthermore, the acidity of the phenol allows it to be deprotonated by a base to form a phenoxide ion. This deprotonation significantly enhances the electron-donating ability of the moiety, which can be used to tune the electronic and photophysical properties of the molecule in different pH environments.

Correlation Between Molecular Conformation (Experimental and Theoretical) and Spectroscopic Signatures

The spectroscopic properties of this compound are intrinsically linked to its three-dimensional structure. Both experimental techniques and theoretical calculations are used to establish this correlation.

Experimental Conformation: Single-crystal X-ray diffraction is the definitive method for determining the molecular conformation in the solid state. rsc.org Such studies on analogous stilbene derivatives reveal key structural parameters like bond lengths, bond angles, and, most importantly, the dihedral (torsion) angles between the phenyl rings and the central ethenyl plane. researchgate.net While the (E) configuration favors planarity, crystal packing forces can induce slight twists in the molecule, causing deviations from a perfectly flat structure. researchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide information about the molecular structure in solution.

Theoretical Conformation: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the lowest-energy conformation of the molecule in the gas phase or in solution (using solvent models). rsc.orgresearchgate.net These calculations can determine the optimal dihedral angles and assess the energy barrier for rotation around the single bonds connecting the phenyl rings to the vinyl bridge. researchgate.net

Correlation with Spectroscopy: The degree of planarity directly affects the efficiency of π-conjugation. A more planar conformation leads to a smaller HOMO-LUMO gap and a red-shift in the UV-visible absorption spectrum. researchgate.net Any twisting of the phenyl rings reduces the orbital overlap, disrupting conjugation and causing a blue-shift (shift to shorter wavelengths). Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra for a given molecular geometry, allowing for a direct comparison between the calculated spectrum of the optimized structure and the experimentally measured spectrum. researchgate.net This comparison helps validate the predicted conformation and provides a deeper understanding of the electronic transitions responsible for the observed spectral bands.

The table below illustrates the relationship between conformation and spectroscopic output.

Conformation ParameterSpectroscopic EffectExplanation
Increased Planarity Red-shift in λmaxEnhanced π-conjugation lowers the LUMO and reduces the HOMO-LUMO gap. researchgate.net
Increased Phenyl Ring Twisting Blue-shift in λmaxReduced π-orbital overlap increases the HOMO-LUMO gap. wikipedia.org
Formation of H-bonded aggregates Changes in absorption/emission spectraIntermolecular interactions perturb the electronic energy levels of the individual molecules.

Tautomerism (e.g., Enol-Amine vs. Keto-Imine) and its Influence on Electronic and Photophysical Behavior

Molecules containing both a hydroxyl group and an imine or amine functionality can potentially exist as different tautomers, which are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For a molecule with the structural elements of this compound, one could theoretically consider an equilibrium involving an enol-amine tautomer and a keto-imine form.

This tautomerism is more commonly discussed in Schiff bases, which contain a C=N-R (imine) group adjacent to a hydroxylated ring. nih.gov In the case of this compound, the amine and phenol groups are separated by the stilbene backbone. Direct intramolecular proton transfer to form a distinct keto-imine tautomer is less likely than in ortho-hydroxy Schiff bases where a stable six-membered hydrogen-bonded ring can facilitate the process. nih.gov

However, in certain environments or excited states, proton transfer can occur, leading to species with different electronic structures. The equilibrium between tautomeric forms is highly sensitive to environmental factors:

Solvent Polarity: Polar protic solvents can stabilize one tautomer over another by forming hydrogen bonds. youtube.comnih.gov

pH: Changes in pH can lead to the formation of phenoxide or ammonium (B1175870) ions, which alters the electronic landscape and may favor different tautomeric or resonance structures.

The significance of tautomerism lies in its profound impact on the π-electron system. researchgate.net A shift from an enol-amine form (aromatic phenol ring) to a keto-imine form (quinoidal ring) would drastically alter the conjugation pathway. This change would manifest as a dramatic shift in the absorption and emission spectra, as the two tautomers are distinct chemical species with different HOMO-LUMO gaps and electronic distributions. nih.gov While the enol-amine form is expected to be overwhelmingly dominant for this compound under normal conditions, understanding the potential for tautomerism is crucial for predicting its behavior in diverse chemical environments. researchgate.netnih.gov

Rational Design Strategies for Modulating Photophysical and Electronic Characteristics

The structure of this compound serves as a versatile scaffold that can be systematically modified to fine-tune its properties for specific applications. Rational design strategies are based on the structure-property relationships discussed in the preceding sections.

Substitution on the Phenyl Rings: The most common strategy involves introducing different substituent groups onto one or both aromatic rings. nih.gov

Strengthening the Push-Pull Character: Replacing the -NH₂ group with a stronger EDG (e.g., -N(CH₃)₂) or the -OH group with a stronger electron-withdrawing group (EWG) (e.g., -NO₂, -CN) would increase the ICT character, likely leading to a larger bathochromic shift and enhanced non-linear optical properties. nih.gov

Tuning Emission Color: A systematic variation of EDGs and EWGs can be used to precisely control the HOMO-LUMO gap and, consequently, the color of the emitted light, from blue to red. nih.gov

Modification of the Conjugated Bridge: The ethenyl linker can be altered. Replacing it with an ethynyl (B1212043) (acetylene) bridge would result in a more rigid, linear molecule (a tolan derivative), which could affect the photophysical properties and excited-state dynamics.

Planarity Control: Introducing bulky groups at the ortho positions of the phenyl rings would force them to twist out of plane, intentionally disrupting conjugation. This can be used to blue-shift the absorption/emission and study the effects of conformation on excited-state relaxation pathways.

Harnessing Environmental Effects: The sensitivity of the phenol and amine groups to their environment can be exploited. By designing molecules that exhibit significant changes in their fluorescence in response to solvent polarity (solvatochromism), pH, or the presence of specific ions, chemical sensors can be developed. nih.gov

The following table outlines some rational design approaches and their expected outcomes.

Design StrategyMolecular ModificationExpected Outcome
Increase ICT Add stronger EDG (e.g., -NMe₂) and/or EWG (e.g., -CN)Red-shift in absorption/emission; enhanced NLO properties. nih.gov
Decrease Conjugation Add bulky ortho substituentsBlue-shift in absorption/emission; altered excited-state lifetime.
Enhance Rigidity Replace C=C bridge with C≡C bridgeIncreased fluorescence quantum yield; altered vibrational modes.
Introduce Sensor Capability Incorporate ion-binding sites (e.g., crown ether)Selective fluorescence response to specific metal ions.
Control Aggregation Attach long alkyl chainsModify solid-state packing and thin-film morphology.

By applying these principles, researchers can move beyond this compound to create a new generation of stilbenoid compounds with precisely controlled electronic and photophysical characteristics. rsc.org

Advanced Chemical Transformations and Mechanistic Insights of 4 E 2 4 Aminophenyl Ethenyl Phenol

Reactivity of the Ethenyl Group: Additions and Cycloadditions

The carbon-carbon double bond of the ethenyl group in 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol is susceptible to both addition and cycloaddition reactions, characteristic of alkenes.

Additions: Electrophilic addition reactions can occur across the double bond. The π electrons of the alkene act as a nucleophile, attacking an electrophile. This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. For instance, the addition of hydrogen halides (HX) or halogens (X₂) would proceed by breaking the π bond and forming two new sigma bonds. The regioselectivity of the addition of unsymmetrical reagents is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

Cycloadditions: Stilbene (B7821643) derivatives are known to participate in [2+2] cycloaddition reactions, particularly under photochemical conditions, leading to the formation of cyclobutane (B1203170) derivatives. These reactions often involve the dimerization of the stilbene molecule. Additionally, [4+2] cycloaddition reactions, or Diels-Alder reactions, are theoretically possible if the ethenyl group reacts with a suitable diene, although this is less common for simple stilbenes. More complex intramolecular [4+2] cycloadditions have been observed in designed diarylacetylene systems to form benzo[b]fluorene derivatives. researchgate.net

Chemical Transformations of the Aminophenyl Moiety

The aminophenyl group is highly activated towards electrophilic attack and the amino group itself can undergo various derivatization reactions.

Electrophilic Aromatic Substitution on the Activated Aromatic Ring

The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

Halogenation: Bromination of stilbene derivatives, such as 4,4′-diamidino-stilbene, has been documented. Given the activating nature of the amino group, halogenation of this compound is expected to proceed readily, yielding mono- or di-substituted products at the positions ortho to the amino group.

Nitration: Nitration of aromatic rings bearing activating groups can be achieved under milder conditions than for benzene (B151609) itself. For example, the nitration of p-aminophenol derivatives can be accomplished using nitric acid in the presence of acetic anhydride (B1165640), followed by hydrolysis. google.com A similar approach could be applied to introduce a nitro group onto the aminophenyl ring of the target molecule.

Sulfonation: Sulfonation of anilines can produce aminobenzenesulfonic acids. For instance, sulfanilic acid (4-aminobenzenesulfonic acid) is produced by the sulfonation of aniline (B41778) with concentrated sulfuric acid. This suggests that the aminophenyl moiety of this compound could undergo sulfonation, likely at the positions ortho to the amino group.

Acylation, Alkylation, and Derivatization Reactions

The nucleophilic amino group is amenable to a variety of reactions that modify its structure and properties.

Acylation: The primary amino group can be readily acylated with reagents such as acetic anhydride or acyl chlorides to form the corresponding amide. researchgate.netaklectures.com This reaction is often used to protect the amino group during other transformations. For instance, acetylation of peptides with acetic anhydride blocks the N-terminal amino groups. nih.gov

ReagentProductConditionsReference
Acetic AnhydrideN-acetyl derivativeVaries researchgate.netaklectures.com
Acyl HalidesN-acyl derivativeBasic or acidic nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction. Selective mono-N-alkylation of amino alcohols has been achieved via chelation with 9-BBN, suggesting that strategic approaches can control the degree of alkylation. organic-chemistry.org The development of nickel/photoredox dual-catalyzed methods has also enabled the aminoalkylation of unactivated alkyl halides. chemistryviews.org

ReagentProductConditionsReference
Alkyl HalidesN-alkyl derivativeBasic chemistryviews.org
9-BBN and Alkyl HalideMono-N-alkylated productChelation, deprotonation organic-chemistry.org

Derivatization: The primary amino group can be derivatized for analytical purposes or to alter the molecule's properties. Derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) is used in the analysis of amino compounds by mass spectrometry. nih.gov Chemical derivatization with 4-trifluoromethylbenzaldehyde can be used to determine primary amino group density. researchgate.net

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine of the aminophenyl moiety can be converted into a diazonium salt, which is a versatile intermediate for a wide range of subsequent reactions, most notably azo coupling.

The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.org The resulting diazonium salt is a highly reactive electrophile.

Azo Coupling: The diazonium salt can then react with an activated aromatic compound (the coupling component), such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction to form an azo compound. These compounds are often intensely colored and are used as dyes. The coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with aromatic amines is performed in weakly acidic media. For example, the bis-diazotization of 4,4′-diaminostilbene-2,2′-disulphonic acid followed by coupling with 1,3-dihydroxybenzene or 1-hydroxy-naphthalene-2-carboxylic acid has been used to synthesize new disazo symmetrical dyes. wikipedia.org

Coupling ComponentProduct TypeConditionsReference
PhenolsAzo dyeMildly alkaline researchgate.net
Aromatic AminesAzo dyeWeakly acidic researchgate.net
1,3-dihydroxybenzeneDisazo symmetrical dyeAlkaline wikipedia.org
1-hydroxy-naphthalene-2-carboxylic acidDisazo symmetrical dyeAlkaline wikipedia.org

Chemical Transformations of the Phenol Moiety

The phenol moiety contains a hydroxyl group that strongly activates the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Its activating effect is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance, stabilizing the intermediate carbocation.

Halogenation: Phenols undergo halogenation very readily. For instance, the reaction of phenol with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. Milder conditions, such as using bromine in a less polar solvent, can lead to monobromination, primarily at the para and ortho positions.

Nitration: The nitration of phenols can also be achieved under relatively mild conditions. Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. google.com The use of concentrated nitric acid can lead to polynitration. In a study on resveratrol (B1683913), a related hydroxystilbene, reaction with nitrite ions in an acidic medium resulted in nitration at the positions activated by the hydroxyl groups. google.comias.ac.in

ReagentProduct(s)ConditionsReference
Dilute Nitric Acido- and p-nitrophenolLow temperature google.com
Nitrite ions/AcidNitrated stilbene derivativespH 3.0, 37 °C google.comias.ac.in

Sulfonation: Sulfonation of phenol with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on phenols can be complex. The Lewis acid catalyst can coordinate with the hydroxyl group, deactivating the ring. However, under certain conditions, these reactions can proceed. For example, Friedel-Crafts acylation can be used to introduce an acyl group, typically at the para position. wikipedia.org

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a primary site for chemical modification through etherification and esterification. These reactions allow for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity.

Etherification: While specific literature on the etherification of this particular compound is scarce, the reactivity of its phenolic moiety is well-understood. Standard procedures like the Williamson ether synthesis are expected to be effective. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide to yield the corresponding ether.

Esterification: The synthesis of ester derivatives from phenolic compounds is a common strategy to create prodrugs or modify material properties. medcraveonline.com For this compound, esterification can be readily achieved by reacting the hydroxyl group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. medcraveonline.com

Acid-catalyzed Fischer esterification, which involves heating the compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable method. masterorganicchemistry.com Alternatively, for higher yields and milder conditions, the use of an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is preferred. This approach is widely used for structurally similar stilbenoids like resveratrol to produce a variety of ester derivatives. medcraveonline.com

The table below outlines potential esterification reactions for this compound.

ReagentCatalyst/ConditionsProduct Name
Acetic AnhydridePyridine, Room Temp.4-[(E)-2-(4-Aminophenyl)ethenyl]phenyl acetate
Benzoyl ChlorideTriethylamine, DCM4-[(E)-2-(4-Aminophenyl)ethenyl]phenyl benzoate
Octanoyl ChloridePyridine, DCM4-[(E)-2-(4-Aminophenyl)ethenyl]phenyl octanoate
Isobutyric acidH₂SO₄ (cat.), Heat4-[(E)-2-(4-Aminophenyl)ethenyl]phenyl isobutyrate

Oxidation Reactions and Radical Pathways

The electron-rich nature of both the phenol and aniline rings, coupled with the conjugated ethenyl bridge, makes this compound susceptible to oxidation. Oxidation can proceed via one-electron or two-electron pathways, often involving radical intermediates.

The phenolic hydroxyl and aromatic amino groups are primary targets for oxidation. One-electron oxidation of the phenol moiety leads to the formation of a resonance-stabilized phenoxyl radical. Similarly, the amino group can be oxidized to form a nitrogen-centered radical cation. These radical intermediates are highly reactive and can undergo several subsequent reactions, including:

Dimerization/Polymerization: Radicals can couple with each other, leading to the formation of dimeric structures or polymeric materials. This is a common pathway for simple phenols and anilines.

Intramolecular Cyclization: If sterically favorable, radical species could potentially lead to cyclized products, although this is less common for this type of open-chain structure.

Formation of Quinone-like Structures: Further oxidation, particularly under two-electron pathways or through disproportionation of radicals, can lead to the formation of quinone-imines or related structures.

Advanced Oxidation Processes (AOPs), which utilize powerful oxidizing species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), are effective for degrading complex organic molecules. nih.gov It is anticipated that such processes would readily oxidize this compound, attacking the aromatic rings and the C=C double bond, potentially leading to cleavage of the molecule and eventual mineralization.

Oxidizing SystemReactive SpeciesPotential Outcomes
Peroxidase/H₂O₂Enzymatic one-electron oxidationPhenoxyl and nitrogen-centered radicals, dimerization
UV/PersulfateSulfate (SO₄⁻•) and Hydroxyl (•OH) radicalsRing hydroxylation, double bond cleavage, degradation
Fenton's Reagent (Fe²⁺/H₂O₂)Hydroxyl (•OH) radicalsDegradation, formation of hydroxylated derivatives
Electrochemical OxidationDirect electron transfer at anodePolymerization (passivation), quinone-imine formation

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not widely available, the mechanisms for its principal reactions can be inferred from well-established chemical principles governing its functional groups.

For Fischer esterification , the mechanism is a classic acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through the following reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing its electrophilicity.

Nucleophilic Attack: The phenolic hydroxyl group of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

Elimination: A molecule of water, a good leaving group, is eliminated, reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The mechanism of oxidation is highly dependent on the oxidant used. For one-electron oxidants, the process is dominated by radical pathways. The reaction is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group or an electron from the amine, forming the corresponding radical. These radicals can then propagate through coupling reactions or by reacting with other molecules. Termination occurs when two radicals combine. In the presence of strong oxidants like those in AOPs, the mechanism involves the electrophilic attack of highly reactive radicals (e.g., •OH) on the electron-rich aromatic rings or the ethenyl bridge. nih.gov

Catalytic Applications and Metal Complex Formation

The presence of both amino and hydroxyl groups provides this compound with excellent potential as a ligand for forming transition metal complexes. The primary amine is a particularly useful handle for creating more elaborate ligands, for example, through Schiff base condensation with an aldehyde or ketone.

The resulting Schiff base ligand, often featuring an imine (-N=CH-) group, can act as a multidentate chelating agent. The imine nitrogen and the phenolic oxygen can coordinate to a metal center, forming stable chelate rings. nih.gov A wide variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II), can form complexes with such ligands. nih.gov

These metal complexes have significant potential for catalytic applications. rsc.org Depending on the choice of metal and the coordination geometry, these complexes could function as:

Oxidation Catalysts: Mimicking metalloenzymes, they could catalyze the oxidation of various substrates, such as alcohols or phenols.

Reduction Catalysts: Complexes of metals like cobalt or iron could be investigated for catalytic reduction reactions, including the reduction of CO₂. rsc.org

Cross-Coupling Catalysts: While less common, certain Schiff base complexes can be active in C-C bond-forming reactions.

The table below illustrates the potential for metal complex formation and subsequent catalytic applications.

Metal IonPotential Ligand TypeCoordination SitesPotential Catalytic Application
Cu(II)Schiff base derivativeImine N, Phenolic OOxidation of catechols, C-H activation
Co(II)Schiff base derivativeImine N, Phenolic OCO₂ reduction, hydrogenation
Ni(II)Schiff base derivativeImine N, Phenolic OOlefin polymerization, cross-coupling
Zr(IV)Direct coordinationAmino N, Phenolic OLewis acid catalysis, anticancer activity mdpi.com

Potential Applications of 4 E 2 4 Aminophenyl Ethenyl Phenol in Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The inherent luminescence of stilbene (B7821643) derivatives makes them promising candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The efficiency of these materials is often linked to their molecular structure, which influences charge transfer and solid-state fluorescence emission. mdpi.com To overcome common issues like solid-state fluorescence quenching, strategies such as creating host-guest doped systems or designing molecules that exhibit aggregation-induced emission (AIE) are employed. mdpi.com

In the context of OLEDs, stilbene derivatives are valued for their potential as luminescent materials. For instance, research into related molecules like anthracene-based bis-stilbene derivatives has shown that they can possess good thermal stability and luminescence properties suitable for fabricating OLED devices. mdpi.com These devices can emit light across the visible spectrum, with performance metrics such as brightness being key indicators of their potential. mdpi.com

As fluorescent probes, the stilbene scaffold is highly versatile. The fluorescence properties can be sensitive to the local environment, allowing for the detection of specific analytes.

Biomarker Detection: Derivatives of 4-amino-4'-hydroxystilbene have demonstrated high binding affinities to β-Amyloid (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov By tethering the stilbene pharmacophore to a fluorophore like a BODIPY dye, researchers have synthesized water-soluble fluorescent probes that emit in the near-infrared region, a crucial feature for biological imaging. nih.gov

Chemical Warfare Agent Sensing: The stilbene framework has been incorporated into sensors for detecting organophosphorus nerve agents. A derivative, 3,4-dihydroxy-4′-aminostilbene (DHAS), has been synthesized and grafted onto electrospun nanofibers to act as a fluorescent sensor for the nerve agent simulant, diethyl chlorophosphate (DCP), in both solution and vapor phases. unsw.edu.au

Application AreaTarget AnalyteStilbene Derivative ExampleKey Feature
Biomedical Imaging β-Amyloid Plaques4-amino-4'-hydroxy substituted stilbene pharmacophoreHigh binding affinity (Ki = 1–10 nM range)
Chemical Sensing Organophosphorus Nerve Agents3,4-dihydroxy-4′-aminostilbene (DHAS)Fluorescence changes upon interaction with agent simulant

Applications in Non-Linear Optics (NLO)

Materials with significant non-linear optical (NLO) responses are in high demand for applications in photonics, optical information processing, and other optoelectronic technologies. researchgate.net The NLO properties of a material describe how its optical properties change with the intensity of incident light. "Push-pull" molecules, where electron-donor (D) and electron-acceptor (A) groups are connected through a π-electron bridge, are a cornerstone of molecular NLO materials. researchgate.net The structure of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, with its amino (donor) and hydroxyl (donor/acceptor) groups, fits this D-π-A design paradigm.

This intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation is fundamental to achieving large second-order (β) and third-order (γ) hyperpolarizabilities, which are measures of a molecule's NLO response. researchgate.netnih.gov Research on various stilbene derivatives has confirmed their potential for NLO applications. For example, computational studies on related donor-acceptor molecules have shown that they can possess large average polarizability and first molecular hyperpolarizabilities, indicating suitability for NLO applications. nih.govresearchgate.net The incorporation of strong electron-withdrawing or -donating groups is a known strategy to enhance the NLO response. nih.gov Materials based on these principles are explored for functions like frequency mixing and optical modulation. nih.gov

Chemo/Fluorescent Sensors and Indicators

The sensitivity of the stilbene chromophore's fluorescence to its chemical surroundings makes it an excellent platform for developing chemo/fluorescent sensors. These sensors operate by changing their optical properties, such as fluorescence intensity or color, upon binding with a specific analyte.

Metal Ion Detection: Schiff base derivatives related to the aminophenyl structure have been designed as chemosensors for various metal ions. For example, a novel Schiff base, E-2-(((4-aminophenyl)imino)methyl)-5-(difluoromethoxy)phenol, was synthesized and found to selectively detect Al³⁺, Fe²⁺, and Cu²⁺ ions through a "turn-on" fluorescence mechanism. asianpubs.org Another related stilbene derivative, 4,4′-diamino-2,2′-stilbene disulfonic acid, has been shown to act as a selective fluorescent probe for Sn²⁺ ions. nih.gov

Food Freshness Monitoring: Cyanostilbene-based fluorescent arrays have been fabricated on paper surfaces to monitor meat and fish freshness by detecting biogenic amines released during spoilage. bohrium.comliverpool.ac.uk The interaction between the gaseous amines and the immobilized cyanostilbene molecules leads to a change in fluorescence, which can be correlated with freshness levels. bohrium.com This approach offers a cost-effective and rapid tool for food quality monitoring. bohrium.comliverpool.ac.uk

Sensor TypeTarget AnalyteSensing MechanismKey Finding
Metal Ion Sensor Al³⁺, Fe²⁺, Cu²⁺Turn-on fluorescence upon ion bindingSelective detection with a 2:1 sensor-metal binding stoichiometry. asianpubs.org
Food Spoilage Sensor Biogenic AminesFluorescence changes of immobilized cyanostilbenesCorrelated fluorescence response with established titration methods for freshness. bohrium.com

Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The ability of molecules like this compound to participate in these interactions allows them to act as building blocks for complex, self-assembling systems.

A closely related compound, 4-[2-(4-Aminophenyl)ethyl]phenol, is classified as an organogelator. biosynth.com Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. This self-assembly is driven by specific intermolecular interactions that lead to the formation of fibrous structures. Such supramolecular gels have potential applications in areas like drug delivery, catalysis, and materials science. The study of how these molecules pack in the solid state and interact with solvents is crucial for designing new functional materials. biosynth.com The formation of these ordered structures can lead to emergent properties, such as enhanced electronic coupling in chromophore assemblies, which is beneficial for applications like photocatalysis. nih.gov

Molecular Switches and Logic Gates

The central feature of stilbene derivatives that enables their use as molecular switches is the photoisomerization of the carbon-carbon double bond. Upon irradiation with light of a specific wavelength, the thermodynamically more stable trans (or E) isomer can be converted to the cis (or Z) isomer. researchgate.netnih.gov This process is often reversible, with a different wavelength of light or heat triggering the back-isomerization to the trans form.

This reversible switching between two distinct states forms the basis of a molecular switch. Each isomer possesses different physical and chemical properties, including absorption spectra, geometry, and dipole moment. This change in properties can be harnessed to control other molecular processes or to signal a state change. For example, "stiff stilbene" derivatives have been developed that can be switched using two distinct wavelengths of visible light, demonstrating a high degree of control over the isomerization process. nih.gov The photo-switching effect has also been investigated in organic field-effect transistors (OFETs), where the isomerization of stilbene oligomers in the active layer disrupts intermolecular interactions and modulates the electrical current, effectively turning the transistor on or off. aip.org This ability to control electrical properties with light opens pathways for creating photoswitches and phototransistors. aip.org

IsomerTrigger for ConversionKey Property Change
(E)-isomer (trans) Irradiation with UV or specific visible lightConverts to (Z)-isomer
(Z)-isomer (cis) Irradiation with a different wavelength of light or heatConverts back to (E)-isomer

Hybrid Material Composites for Optoelectronic Devices

The promising optical and electronic properties of this compound and its derivatives make them ideal components for hybrid material composites aimed at optoelectronic applications. These composites combine the stilbene-based organic molecule with other materials (e.g., polymers, inorganic nanoparticles) to create a new material with enhanced or synergistic properties.

For example, stilbene derivatives can be incorporated as the active layer in optoelectronic devices like organic field-effect transistors (OFETs). aip.org In such devices, the semiconducting and photoswitching properties of the stilbene can be used to fabricate high-performance photosensitive transistors. aip.org Similarly, in the development of OLEDs, stilbene derivatives can be doped into a host material, such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), to form a uniform film that acts as the emissive layer in the device. mdpi.com The combination of materials in these composites is crucial for achieving efficient charge transport, high luminescence, and device stability, paving the way for their use in displays, lighting, and sensor technologies.

Conclusion and Future Research Directions

Summary of Core Academic Discoveries and Current Understanding of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol

The scientific community's understanding of this compound is rooted in its classification as a "push-pull" stilbene (B7821643) derivative. This molecular architecture, featuring an electron-donating amino group (-NH₂) and an electron-accepting phenolic hydroxyl group (-OH) at opposite ends of a conjugated π-electron system, is fundamental to its notable photophysical and electronic properties. scielo.org.mxscielo.org.mx Core academic discoveries have centered on the intramolecular charge-transfer (ICT) characteristics of this compound upon photoexcitation. aip.org This ICT is a key factor in its significant nonlinear optical (NLO) properties, making it a molecule of interest for applications in optoelectronics and photonics. aip.orgnycu.edu.twoptica.org

Research has established that the trans (E) configuration of the ethenyl bridge is crucial for maximizing the conjugation length, which in turn enhances its NLO response. scielo.org.mx The fluorescence properties of this compound and related aminostilbenes have also been a subject of investigation. ntu.edu.tw The efficiency of fluorescence is often in competition with photoisomerization (trans-cis conversion), a characteristic decay pathway for stilbenoid compounds. ntu.edu.tw The presence of both a hydrogen-bond donor (-OH) and acceptor (-NH₂) within the same molecule introduces the potential for complex excited-state dynamics, including the possibility of excited-state intramolecular proton transfer (ESIPT). pku.edu.cnmdpi.com While ESIPT is a well-documented phenomenon in other hydroxy-substituted chromophores, its specific role and dynamics in this compound remain an area of active investigation. nih.govrsc.org

The core understanding of this compound is that of a prototypical photoactive molecule whose properties are dictated by the interplay between its donor-acceptor substitution pattern, the stereochemistry of its central double bond, and the specific solvent environment that can influence both ICT and potential proton transfer processes.

Identification of Unexplored Research Avenues and Emerging Methodologies

Despite the foundational knowledge, several research avenues concerning this compound remain underexplored. A significant gap exists in the comprehensive characterization of its excited-state dynamics, particularly concerning the kinetics and thermodynamics of ESIPT versus photoisomerization. pku.edu.cnnih.gov Distinguishing between these competing relaxation pathways is critical for designing molecules with specific, predictable photoresponses.

Emerging Methodologies are poised to provide deeper insights:

Ultrafast Spectroscopy : Time-resolved techniques, such as transient absorption and time-resolved fluorescence spectroscopy with femtosecond resolution, are essential for directly observing the ultrafast processes that occur after photoexcitation, including ICT, ESIPT, and the initial steps of isomerization. nih.gov

Computational Chemistry : Advanced computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can model the potential energy surfaces of the ground and excited states. pku.edu.cnresearchgate.net These calculations can predict the energy barriers for different decay pathways, elucidate the structures of transient species, and help interpret complex spectroscopic data. researchgate.net

Supramolecular Chemistry : The study of non-covalent interactions involving the amino and phenol (B47542) groups is a largely unexplored area. ebrary.netnih.gov Investigating how this molecule behaves in host-guest complexes or self-assembles into larger architectures could unlock new functionalities and applications in sensing or materials science. nih.govyoutube.com This approach moves beyond the single molecule to consider collective behaviors. ebrary.net

Unexplored Research Avenues include:

Systematic Derivatization : A systematic study of how substituting the phenyl rings or modifying the amino and hydroxyl groups affects the photophysical properties is lacking. For instance, introducing bulky groups could sterically hinder isomerization and enhance fluorescence quantum yield. ntu.edu.tw

Multi-property Probes : Exploring its potential as a multi-stimuli responsive probe has not been fully investigated. Its fluorescence could potentially respond to changes in local polarity, viscosity, and pH, making it a candidate for advanced sensing applications.

Solid-State Properties : While solution-phase properties are often the focus, a thorough investigation of its crystal packing, solid-state fluorescence, and aggregation-induced emission (AIE) characteristics is needed. These properties are critical for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.

Outlook for Advanced Molecular Engineering and Materials Development Based on Stilbene-Amine-Phenol Scaffolds

The stilbene-amine-phenol scaffold, exemplified by this compound, serves as a versatile and promising platform for the future of molecular engineering and advanced materials development. mdpi.comnih.gov The inherent photoresponsiveness of this structural motif makes it a prime candidate for creating "smart" materials that can be controlled by light. nih.govmdpi.com

The outlook for this field can be categorized into several key areas:

Photoresponsive Biomaterials : There is significant potential for incorporating these scaffolds into biocompatible polymers to create photoresponsive hydrogels, scaffolds for tissue engineering, and light-triggered drug delivery systems. nih.govmdpi.comresearchgate.net Light could be used to precisely control material properties like stiffness, swelling, or the release of therapeutic agents in a spatiotemporally controlled manner. nih.govmdpi.comresearchgate.net The development of photoresponsive molecular tools for medical applications is a rapidly growing field where these scaffolds could play a crucial role. nih.govrsc.org

Advanced Optical Materials : Further molecular engineering, guided by computational predictions, can lead to the development of new chromophores with greatly enhanced NLO properties for next-generation electro-optic devices. optica.org By fine-tuning the donor-acceptor strengths and the nature of the conjugated bridge, molecules with exceptionally high hyperpolarizabilities can be designed. aip.org The global market for stilbene derivatives in applications like optical brighteners and polymers is projected to grow, indicating a strong commercial driver for innovation. archivemarketresearch.com

Medicinal Chemistry and Photopharmacology : The stilbene scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives like resveratrol (B1683913) showing significant biological activity. mdpi.comnih.gov The amine-phenol substitution pattern offers handles for creating hybrid molecules that combine photoactivity with biological function. This opens the door to photopharmacology, where the activity of a drug could be switched on or off with light, offering highly targeted therapies with reduced side effects.

The future development in this area will rely on an interdisciplinary approach, combining synthetic chemistry, advanced spectroscopy, computational modeling, and materials science to fully harness the potential of the stilbene-amine-phenol scaffold.

Data on Related Stilbene Derivatives:

Derivative NameKey Feature/ApplicationReference
ResveratrolNatural stilbenoid with antioxidant and various health-promoting properties. mdpi.comnih.gov
Combretastatin A-4Natural stilbene derivative with significant antitumor activity. nih.gov
PterostilbeneA structural analog of resveratrol with similar therapeutic potential. nih.gov
4-(N,N-diphenylamino)stilbeneN-phenyl substitution enhances fluorescence quantum yield by reducing photoisomerization. ntu.edu.tw

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions, such as Schiff base formation or Wittig reactions. For example, analogous phenolic ethenyl derivatives are synthesized by reacting aldehydes with amines under reflux in polar aprotic solvents (e.g., ethanol or DMF) with catalytic acid . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and purification via recrystallization or column chromatography. Monitoring reaction progress using TLC or HPLC ensures intermediate stability and product purity .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : UV-Vis spectroscopy confirms conjugation via the ethenyl bridge (λmax ~300–350 nm). FT-IR identifies phenolic O-H (broad ~3200 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹). NMR (¹H/¹³C) resolves the E-configuration: trans coupling constants (J ≈ 16 Hz for ethenyl protons) and aromatic splitting patterns .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing. For example, related compounds show planar aromatic systems and intermolecular hydrogen bonding between phenolic -OH and amine groups .

Q. What are the key physicochemical properties affecting its stability and reactivity in experimental settings?

  • Methodological Answer :

  • Solubility : Limited solubility in water due to aromaticity; dissolves in DMSO, DMF, or ethanol. Solubility tests under varying pH (e.g., using NaOH/HCl) can assess protonation effects on the amine and phenol groups .
  • Stability : Susceptible to oxidation (phenol/amine groups); store under inert atmosphere (N₂/Ar) at –20°C. Degradation is monitored via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-technique validation : Cross-check NMR with HSQC/HMBC for connectivity, or use high-resolution mass spectrometry (HR-MS) for molecular formula confirmation .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to identify conformational discrepancies .

Q. What strategies improve yield and purity during synthesis, particularly for scale-up?

  • Methodological Answer :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or biocatalysts (enzymes for stereoselective synthesis) enhance efficiency .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to reduce by-products .
  • Process monitoring : Use inline PAT (Process Analytical Technology) tools like ReactIR to track intermediates in real time .

Q. How do structural modifications (e.g., substituent variations) influence biological or chemical activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl rings to modulate electronic effects. For example, amino group methylation reduces hydrogen-bonding capacity, altering antimicrobial activity .
  • Biological assays : Test modified derivatives against bacterial strains (MIC assays) or cancer cell lines (MTT assays) to correlate substituents with potency .

Methodological Resources

  • Synthetic Protocols : Refer to analogous Schiff base syntheses in and .
  • Data Analysis : Follow EPA peer review guidelines () for resolving data inconsistencies.
  • Safety : Adopt handling protocols from (gloves, waste disposal) for lab safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.